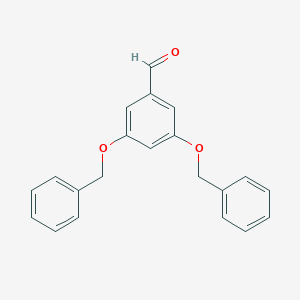

3,5-Dibenzyloxybenzaldehyde

Description

Properties

IUPAC Name |

3,5-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUAMRVJSRBRHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340076 | |

| Record name | 3,5-Dibenzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14615-72-6 | |

| Record name | 3,5-Dibenzyloxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14615-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibenzyloxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 3,5-bis(phenylmethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dibenzyloxybenzaldehyde from 3,5-Dihydroxybenzaldehyde

Introduction

3,5-Dibenzyloxybenzaldehyde is a versatile aromatic aldehyde that serves as a high-value synthetic intermediate in advanced research applications.[1] Its molecular architecture, which features benzyl-protected hydroxyl groups and a reactive aldehyde functionality, makes it a critical precursor in the design and synthesis of complex molecules. In medicinal chemistry, this compound is a foundational building block for novel therapeutic agents, including potential treatments for depression and neurodegenerative diseases, as well as potent antibacterial agents effective against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, its derivatives are explored in materials science as functional organic dyes and molecular probes.[1]

This guide provides a comprehensive technical overview of the synthesis of this compound from its precursor, 3,5-dihydroxybenzaldehyde.[2][3][4] The primary focus will be on the Williamson ether synthesis, a robust and widely adopted method for this transformation. We will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and discuss key aspects of process optimization and product characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

The Core Chemistry: Williamson Ether Synthesis

The conversion of 3,5-dihydroxybenzaldehyde to this compound is a classic example of the Williamson ether synthesis. This reaction, developed in the 19th century, remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7]

The core principle involves two key steps:

-

Deprotonation: The acidic phenolic hydroxyl groups of 3,5-dihydroxybenzaldehyde are deprotonated by a suitable base to form a more nucleophilic diphenoxide ion.

-

Nucleophilic Attack: The resulting diphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, a benzyl halide). This attack displaces the halide leaving group in a single, concerted step, forming the new carbon-oxygen ether bond.[6]

Rationale for Reagent Selection

The success of the synthesis hinges on the appropriate choice of reagents and conditions that favor the SN2 pathway.

-

Substrate: 3,5-Dihydroxybenzaldehyde is an ideal starting material. The phenolic protons are significantly more acidic (pKa ≈ 10) than those of aliphatic alcohols, allowing for deprotonation with a moderately strong base. The aldehyde group remains unaffected under these basic conditions.[1]

-

Alkylating Agent: Benzyl bromide (or benzyl chloride) is an excellent electrophile for this SN2 reaction. As a primary benzylic halide, the carbon atom bearing the halogen is sterically accessible, and the transition state is stabilized by the adjacent phenyl ring. This minimizes the competing E2 elimination side reaction that can be problematic with secondary or tertiary alkyl halides.[6][7]

-

Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice for this reaction.[1] It is strong enough to deprotonate the phenol but not so strong that it promotes unwanted side reactions with the aldehyde or the solvent. Its insolubility in some organic solvents can be advantageous, facilitating product work-up.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is optimal.[1][8] These solvents effectively solvate the potassium cation, leaving the phenoxide anion relatively "bare" and highly nucleophilic. They do not possess acidic protons that could interfere with the base or nucleophile, thereby accelerating the rate of the SN2 reaction.[8]

Detailed Experimental Protocol

This section outlines a typical laboratory-scale procedure for the synthesis of this compound.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Equivalents |

| 3,5-Dihydroxybenzaldehyde | 138.12 | 10.0 g | 1.0 |

| Benzyl Bromide | 171.04 | 27.3 g (18.8 mL) | 2.2 |

| Anhydrous Potassium Carbonate | 138.21 | 30.0 g | 3.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |

| Ethyl Acetate | 88.11 | ~500 mL | - |

| Hexanes | - | ~1 L | - |

| Deionized Water | 18.02 | ~1 L | - |

| Brine (Saturated NaCl) | - | ~200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~20 g | - |

| Equipment | |||

| 500 mL Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer and hot plate | |||

| Separatory funnel (1 L) | |||

| Glassware for column chromatography | |||

| Rotary evaporator | |||

| Thin-Layer Chromatography (TLC) plates |

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxybenzaldehyde (10.0 g), anhydrous potassium carbonate (30.0 g), and DMF (200 mL). Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Add benzyl bromide (18.8 mL) dropwise to the stirring suspension over 10-15 minutes.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 80-90°C using an oil bath. Maintain this temperature and stir vigorously for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 800 mL of cold deionized water. A precipitate may form. Stir for 30 minutes.

-

Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 200 mL) and then with brine (1 x 200 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel.[1] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure product.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white crystalline solid. The reported melting point is in the range of 70–80°C.[1]

Mechanism and Optimization

Reaction Mechanism

The diagram below illustrates the SN2 mechanism for the formation of one of the two ether linkages. The process occurs twice to yield the final product.

Caption: Simplified SN2 mechanism for the Williamson ether synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (hygroscopic). | Increase reaction time and monitor by TLC. Ensure K₂CO₃ is anhydrous by drying in an oven before use. |

| Mono-benzylated Byproduct | Insufficient benzyl bromide or base. Short reaction time. | Use a slight excess of benzyl bromide (2.2 eq) and base (3.0 eq) to drive the reaction to completion. |

| Low Yield | Loss of product during aqueous work-up (if product is slightly water-soluble). Inefficient extraction. | Ensure thorough extraction from the aqueous phase. Perform a back-extraction of the aqueous layer if necessary. |

| Product Contamination | Residual benzyl bromide or benzyl alcohol (from hydrolysis). | Ensure efficient purification by column chromatography. Benzyl bromide can be removed under high vacuum. |

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a highly efficient and reliable method that is widely applicable in both academic and industrial settings. By understanding the underlying SN2 mechanism and carefully selecting the reagents and reaction conditions, researchers can achieve high yields of this valuable intermediate. The protocol described provides a robust foundation for the synthesis, and the troubleshooting guide offers practical solutions to common experimental challenges, empowering scientists in the fields of drug discovery and materials science to utilize this important chemical building block.

References

- This compound | RUO Organic Synthesis - Benchchem.

- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

- Williamson ether synthesis. Wikipedia.

- Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery. Benchchem.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Application Notes and Protocols: Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde. Benchchem.

- Williamson ether synthesis (video). Khan Academy.

- 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.

- 3,5-Dihydroxybenzaldehyde 98 26153-38-8. Sigma-Aldrich.

- The Enigmatic Benzaldehyde: A Technical Guide to the Natural Occurrence and Biosynthesis of 3,5-Dihydroxybenzaldehyde. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3,5-Dihydroxybenzaldehyde 98 26153-38-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

3,5-Dibenzyloxybenzaldehyde physical and chemical properties

An In-Depth Technical Guide to 3,5-Dibenzyloxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical and chemical properties of this compound. The structure of this document is designed to provide a logical flow from fundamental properties to practical applications, ensuring a thorough understanding of this versatile synthetic intermediate.

Introduction and Strategic Importance

This compound is an aromatic aldehyde characterized by a central benzaldehyde ring substituted with two benzyloxy groups at the meta-positions. This specific arrangement of bulky, electron-donating ether linkages and a reactive aldehyde function imparts a unique combination of stability and reactivity. The benzyl groups serve as robust protecting groups for the phenolic hydroxyls, which can be selectively removed under specific conditions. This feature makes this compound a highly valuable building block in multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents and other fine chemicals where precise control over reactive sites is paramount. Its application has been noted in the synthesis of survivin dimerization modulators, highlighting its relevance in modern medicinal chemistry.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are critical for its application in experimental work. The properties of this compound are summarized below.

Core Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₈O₃ | [1] |

| Molecular Weight | 318.37 g/mol | [1] |

| CAS Number | 14615-72-6 | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 78-80 °C (lit.) | Sigma-Aldrich |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| XLogP3 | 4.3 | [1] |

Molecular Structure

The structural arrangement of this compound is key to its reactivity. The two benzyloxy groups sterically hinder the adjacent positions on the central ring while the aldehyde group remains accessible for various transformations.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically around 9.8-10.0 ppm. The benzylic protons (-O-CH₂-Ph) will appear as a singlet around 5.1-5.2 ppm. The aromatic region (approx. 6.8-7.5 ppm) will show a complex pattern of multiplets corresponding to the protons on the central benzaldehyde ring and the two benzyl rings.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption peak characteristic of the aldehyde C=O stretch is expected around 1700-1710 cm⁻¹.[2] Weaker C-H stretching bands for the aldehyde group typically appear as a doublet around 2720 cm⁻¹ and 2820 cm⁻¹.[2] Aromatic C=C stretching vibrations will be observed in the 1500–1600 cm⁻¹ region, and C-O ether stretching will appear in the 1000-1300 cm⁻¹ range.[2]

-

Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak [M]+ would be observed at m/z 318. A prominent peak at m/z 91 is also expected, corresponding to the stable benzyl cation [C₇H₇]⁺, which is a characteristic fragment for compounds containing a benzyloxy group.[1]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is through the Williamson ether synthesis, starting from 3,5-dihydroxybenzaldehyde.

Synthetic Pathway Overview

The synthesis involves the O-alkylation of the two phenolic hydroxyl groups of 3,5-dihydroxybenzaldehyde using benzyl halide in the presence of a weak base.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylation of phenolic compounds.[3]

Materials:

-

3,5-Dihydroxybenzaldehyde (1 equivalent)

-

Benzyl chloride or Benzyl bromide (2.2 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dilute Hydrochloric Acid (HCl)

-

Ice water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dihydroxybenzaldehyde in a suitable volume of anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. This step is crucial as phenols are not sufficiently nucleophilic to react directly with the alkyl halide.

-

Addition of Alkylating Agent: To the stirring suspension, add benzyl chloride dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to between 60-80°C and stir for 4–6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The use of a polar aprotic solvent like DMF is key, as it effectively solvates the potassium cations, leaving the phenoxide anions "naked" and highly reactive for the Sₙ2 displacement on the benzyl chloride.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice water and slowly acidify with dilute HCl. This step neutralizes any remaining base and precipitates the organic product.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with ice water to remove any inorganic salts and residual DMF. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to achieve high purity (>98%).

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups.

-

Aldehyde Group Reactions: The aldehyde moiety is a versatile handle for numerous transformations.

-

Oxidation: It can be readily oxidized to the corresponding 3,5-dibenzyloxybenzoic acid using standard oxidizing agents like Jones reagent or potassium permanganate.

-

Reduction: The aldehyde can be selectively reduced to 3,5-dibenzyloxybenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

C-C Bond Formation: It undergoes various condensation and nucleophilic addition reactions, including Wittig reactions to form alkenes, and Claisen-Schmidt condensations to form chalcones.

-

-

Benzyl Ether Group Reactions: The two benzyloxy groups are primarily used as protecting groups for the phenolic hydroxyls. Their key feature is their stability to a wide range of reaction conditions (e.g., basic, mildly acidic, oxidative, reductive with hydrides) while being susceptible to cleavage under specific conditions.

-

Deprotection (Debenzylation): The most common method for cleaving benzyl ethers is catalytic hydrogenation. Reacting this compound with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst will cleave the benzyl groups to yield 3,5-dihydroxybenzaldehyde and toluene as a byproduct. This selective deprotection is a cornerstone of its utility, allowing the unmasking of the reactive phenol groups at a desired stage in a synthetic sequence.

-

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. For handling powders, a dust mask (e.g., N95) is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and the crucial role of its benzyl ether protecting groups make it a reliable and versatile tool for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: C7H6O C6H5CHO infrared spectrum of benzaldehyde Source: Doc Brown's Chemistry URL: [Link]

Sources

- 1. This compound | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

3,5-bis(benzyloxy)benzaldehyde IUPAC name and structure

An In-depth Technical Guide to 3,5-bis(benzyloxy)benzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: Identifying the Core Moiety

In the landscape of synthetic organic chemistry and medicinal chemistry, 3,5-bis(benzyloxy)benzaldehyde stands out as a pivotal intermediate. Its structure, characterized by a central benzaldehyde core symmetrically substituted with two benzyloxy groups, offers a unique combination of steric bulk and latent reactivity. The benzyloxy groups serve as robust protecting groups for the otherwise reactive hydroxyl functionalities, allowing for selective transformations at the aldehyde position. This guide provides an in-depth examination of this compound, from its fundamental chemical identity to its synthesis and strategic applications in the development of complex, high-value molecules.

The formal IUPAC name for this compound is 3,5-bis(phenylmethoxy)benzaldehyde .[1][][3] It is also commonly referred to by synonyms such as 3,5-Dibenzyloxybenzaldehyde.[1][] Understanding its nomenclature and structure is the first step in harnessing its synthetic potential.

Chemical Structure:

Canonical SMILES: C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)OCC3=CC=CC=C3[1][]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting. This data, compiled from authoritative sources, provides the necessary foundation for experimental design.

Properties Summary

| Property | Value | Source |

| IUPAC Name | 3,5-bis(phenylmethoxy)benzaldehyde | PubChem[1], BOC Sciences[] |

| CAS Number | 14615-72-6 | Sigma-Aldrich, ECHEMI[4] |

| Molecular Formula | C₂₁H₁₈O₃ | PubChem[1] |

| Molecular Weight | 318.37 g/mol | Sigma-Aldrich |

| Appearance | Orange to orange-tan to tan powder or crystalline powder | BOC Sciences[] |

| Melting Point | 78-80 °C | Sigma-Aldrich, BOC Sciences[] |

| Boiling Point | 502.4 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.176 g/cm³ | BOC Sciences[] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |

| XLogP3-AA | 4.3 | PubChem[1] |

GHS Hazard and Safety Information

As a responsible scientist, adherence to safety protocols is paramount. 3,5-bis(benzyloxy)benzaldehyde is associated with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: Standard precautions such as P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...) are mandatory.[1][5][6] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Strategic Synthesis: The Williamson Etherification Approach

The most common and efficient route to 3,5-bis(benzyloxy)benzaldehyde is via the benzylation of its precursor, 3,5-dihydroxybenzaldehyde.[7][8][9] This transformation is a classic example of the Williamson ether synthesis, a robust and versatile Sₙ2 reaction.[10][11][12]

Mechanistic Rationale

The Williamson ether synthesis involves the nucleophilic substitution of a halide by an alkoxide ion.[10] In this specific application:

-

Deprotonation: The phenolic hydroxyl groups of 3,5-dihydroxybenzaldehyde are weakly acidic. A suitable base is required to deprotonate them, forming a more potent nucleophile, the phenoxide ion. The choice of base is critical. A strong base like sodium hydride (NaH) ensures complete deprotonation but requires anhydrous conditions.[11] A weaker base, such as potassium carbonate (K₂CO₃), is often preferred for its milder nature, ease of handling, and effectiveness in polar aprotic solvents, which favors the Sₙ2 pathway.[11][13]

-

Nucleophilic Attack: The newly formed phenoxide ions act as nucleophiles, attacking the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide or benzyl chloride). This attack displaces the halide leaving group in a concerted Sₙ2 fashion.[10] Using a primary halide like benzyl bromide is ideal as it minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[11][12]

-

Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is optimal.[11][13] These solvents can solvate the cation (K⁺) but do not extensively solvate the nucleophilic phenoxide anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.[10]

Visualized Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis of 3,5-bis(benzyloxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dihydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous N,N-dimethylformamide (DMF, ~0.5 M).

-

Reagent Addition: Stir the resulting suspension at room temperature for 20 minutes. Add benzyl bromide (2.2 eq.) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield 3,5-bis(benzyloxy)benzaldehyde as a crystalline solid.[14]

Applications in Research and Drug Development

The true value of 3,5-bis(benzyloxy)benzaldehyde lies in its role as a versatile building block. The aldehyde group is a synthetic handle for a multitude of transformations (e.g., Wittig reactions, reductive aminations, condensations), while the benzyloxy groups can be deprotected under hydrogenolysis conditions to reveal the free phenols if needed for the final target molecule.

Key Application Areas

-

Anticancer and Apoptosis Research: This aldehyde has been used as a key intermediate in the synthesis of survivin dimerization modulators. Survivin is a member of the inhibitor of apoptosis protein (IAP) family, making it a significant target in oncology research.

-

Neuroscience and Enzyme Inhibition: Derivatives have been synthesized and evaluated for their potential as monoamine oxidase (MAO) inhibitors, which are therapeutic targets for depression and neurodegenerative diseases.[3] Furthermore, related benzyloxybenzaldehyde structures have been investigated as selective inhibitors for aldehyde dehydrogenase (ALDH) isoforms, such as ALDH1A3, which are implicated in cancer stem cell biology.[15]

-

Antimicrobial Drug Discovery: It serves as a precursor for ligands used in the synthesis of ruthenium(II) polypyridine complexes.[3] These organometallic compounds have shown potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with a low tendency for inducing resistance.[3]

-

Materials Science and Chemical Sensing: The molecule is a foundational component for synthesizing functional organic dyes like rosamine derivatives.[3] These dyes are explored for their unique photophysical properties and their potential use as molecular probes for detecting important biogenic amines.[3]

Visualization of Synthetic Utility

Caption: Synthetic pathways from 3,5-bis(benzyloxy)benzaldehyde to diverse applications.

Conclusion

3,5-bis(benzyloxy)benzaldehyde is more than a simple aromatic aldehyde; it is a strategically designed precursor that facilitates entry into complex molecular architectures. Its reliable synthesis via the Williamson etherification and the versatile reactivity of its aldehyde functional group make it an indispensable tool for medicinal chemists and materials scientists. By understanding its properties, synthesis, and reactivity, researchers can confidently leverage this compound to accelerate the discovery and development of novel therapeutics and functional materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 561351, this compound. PubChem. Retrieved January 9, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79526, 3,4-Bis(benzyloxy)benzaldehyde. PubChem. Retrieved January 9, 2026, from [Link].

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 9, 2026, from [Link].

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. Retrieved January 9, 2026, from [Link].

- Durst, T., & Harrison, W. A. (1996). The Regioselective 4-Benzylation of 2,4-Dihydroxybenzaldehyde.

- Kappe, C. O., & Stadler, A. (2002). Unexpected course of a Williamson ether synthesis. ARKIVOC, 2002(5), 103-109.

-

LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link].

-

NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link].

-

University of Luxembourg. (n.d.). This compound (C21H18O3). PubChemLite. Retrieved January 9, 2026, from [Link].

-

Bertin Bioreagent. (n.d.). 3,5-Dihydroxybenzaldehyde - Applications. Bertin Bioreagent. Retrieved January 9, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94365, 3,5-Dihydroxybenzaldehyde. PubChem. Retrieved January 9, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22987551, 3,5-Bis(hexyloxy)benzaldehyde. PubChem. Retrieved January 9, 2026, from [Link].

- Matar, R., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3349.

Sources

- 1. This compound | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,5-Dihydroxybenzaldehyde 98 26153-38-8 [sigmaaldrich.com]

- 9. 3,5-Dihydroxybenzaldehyde | C7H6O3 | CID 94365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic and Analytical Guide to 3,5-Dibenzyloxybenzaldehyde

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibenzyloxybenzaldehyde, a key organic intermediate, plays a significant role in the synthesis of a variety of complex molecules, including pharmaceuticals and materials for advanced applications. Its unique structure, featuring a central benzaldehyde core flanked by two benzyloxy groups, imparts specific chemical reactivity and physical properties that are of great interest in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization of this compound is paramount for its effective utilization, ensuring the purity and identity of synthesized materials. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a technical resource for its identification and characterization.

This document delves into the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, provide detailed experimental protocols, present and interpret the spectral data, and discuss the key structural insights that can be derived.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first understand the molecular architecture of this compound.

Caption: Molecular structure of this compound.

The molecule is characterized by:

-

An aromatic aldehyde functional group.

-

A central 1,3,5-trisubstituted benzene ring .

-

Two benzyloxy ether linkages.

-

Two additional monosubstituted benzene rings from the benzyl groups.

These features give rise to distinct signals in the various spectroscopic analyses, allowing for a detailed structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and coupling patterns of the signals are key to assigning the structure.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[2]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

-

The sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

-

Set the acquisition parameters for a standard ¹H NMR experiment. Key parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

Acquire the free induction decay (FID) data. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals in distinct regions corresponding to the different types of protons present in the molecule.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.9 - 10.0 | Singlet (s) | 1H |

| Benzyl Ar-H | ~7.2 - 7.5 | Multiplet (m) | 10H |

| Central Ring Ar-H (H-2, H-6) | ~7.1 - 7.3 | Doublet (d) or Multiplet (m) | 2H |

| Central Ring Ar-H (H-4) | ~6.9 - 7.1 | Triplet (t) or Multiplet (m) | 1H |

| Benzylic (-CH₂-) | ~5.1 | Singlet (s) | 4H |

Source: Predicted values based on analogous structures and general principles of NMR spectroscopy.

Interpretation:

-

Aldehyde Proton: A sharp singlet is anticipated in the downfield region (around 10.0 ppm), which is highly characteristic of an aldehyde proton.[3] Its deshielded nature is due to the anisotropic effect of the carbonyl group and the electronegativity of the oxygen atom.

-

Benzyl Aromatic Protons: The ten protons on the two monosubstituted benzyl rings will appear as a complex multiplet in the aromatic region (7.2-7.5 ppm).

-

Central Ring Aromatic Protons: The three protons on the central trisubstituted ring are expected to be in a slightly more upfield region of the aromatic spectrum due to the electron-donating effect of the benzyloxy groups. The two protons at positions 2 and 6 will be chemically equivalent and should appear as a doublet, while the proton at position 4 will appear as a triplet, assuming simple first-order coupling.

-

Benzylic Protons: The four protons of the two methylene (-CH₂-) groups are chemically equivalent and are expected to appear as a sharp singlet around 5.1 ppm. The absence of adjacent protons results in a singlet multiplicity.

Caption: Predicted ¹H NMR chemical shift correlations for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: A larger number of scans is necessary to obtain a good signal-to-noise ratio. A standard single-pulse experiment with proton decoupling is commonly used to simplify the spectrum to a series of singlets.

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum of this compound is expected to display signals corresponding to the carbonyl carbon, the aromatic carbons, and the benzylic carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~191 - 193 |

| Ar-C (C-O) | ~160 |

| Ar-C (C-CHO) | ~138 |

| Benzyl Ar-C (ipso) | ~136 |

| Benzyl Ar-C (ortho, meta, para) | ~127 - 129 |

| Ar-C (C-2, C-6) | ~109 |

| Ar-C (C-4) | ~108 |

| Benzylic (-CH₂-) | ~70 |

Source: Predicted values based on additivity rules and data from similar compounds.[4][5][6]

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and will appear at a very low field, typically around 192 ppm.[6]

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 108-160 ppm. The carbons attached to the electronegative oxygen atoms (C-3 and C-5 of the central ring) will be the most deshielded among the ring carbons. The ipso-carbon of the benzyl groups will also be in this region. The remaining aromatic carbons will have chemical shifts in the more typical aromatic region of 127-129 ppm.

-

Benzylic Carbon: The benzylic carbon of the -OCH₂- group will appear at a characteristic chemical shift of around 70 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation:

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde and ether functional groups, as well as for the aromatic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3030 | Aromatic C-H stretch | Medium |

| ~2870, ~2770 | Aldehyde C-H stretch (Fermi doublet) | Weak |

| ~1700 | C=O stretch (aldehyde) | Strong |

| ~1600, ~1450 | Aromatic C=C stretch | Medium |

| ~1250, ~1050 | C-O stretch (ether) | Strong |

Source: General IR absorption tables and data for analogous compounds.[7]

Interpretation:

-

Aromatic C-H Stretch: A band around 3030 cm⁻¹ is indicative of C-H stretching vibrations in the aromatic rings.

-

Aldehyde C-H Stretch: The presence of two weak bands around 2870 cm⁻¹ and 2770 cm⁻¹ is a highly diagnostic feature of an aldehyde C-H bond.[7]

-

Carbonyl Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group.[7]

-

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzene rings.

-

Ether C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region correspond to the C-O stretching vibrations of the benzyloxy ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI), which causes them to fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrometry Data and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 318 | [M]⁺ | Molecular Ion |

| 227 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 181 | [M - OCH₂C₆H₅]⁺ | Loss of a benzyloxy group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation |

Source: PubChem and fragmentation patterns of related compounds.[8][9]

Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 318 corresponds to the molecular weight of this compound (C₂₁H₁₈O₃).

-

Major Fragmentation Pathways: The most prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of the highly stable tropylium ion at m/z 91.[9] Another significant fragmentation is the loss of a benzyl radical to give the ion at m/z 227. The loss of a benzyloxy radical results in the ion at m/z 181. The presence of the aldehyde group can lead to the formation of the benzoyl cation at m/z 105. Further fragmentation of the aromatic rings can produce the phenyl cation at m/z 77 and the cyclopentadienyl cation at m/z 65.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating system for its structural elucidation and purity assessment. Each technique offers unique and complementary information, from the detailed connectivity and chemical environment of atoms provided by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the confident and accurate characterization of this important chemical intermediate.

References

- Levy, G. C.; Nelson, G. L. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. J. Am. Chem. Soc.1972, 94 (14), 4897–4901.

-

Request PDF. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Accessed January 9, 2026. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Accessed January 9, 2026. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Accessed January 9, 2026. [Link]

- Ward, R. S.; Cooks, R. G.; Williams, D. H. Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. J. Am. Chem. Soc.1969, 91 (10), 2727–2731.

-

PubChem. This compound. National Center for Biotechnology Information. Accessed January 9, 2026. [Link]

-

Chemistry Steps. Interpreting IR Spectra. Accessed January 9, 2026. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Accessed January 9, 2026. [Link]

-

Chem Help ASAP. synthesis & cleavage of benzyl ethers. YouTube. Published December 27, 2019. Accessed January 9, 2026. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Accessed January 9, 2026. [Link]

-

SpectraBase. Benzaldehyde, 3,5-dibromo-4-(3-methylbenzyloxy)- - Optional[13C NMR] - Chemical Shifts. Accessed January 9, 2026. [Link]

-

MassBank. benzyl ethyl ether. Accessed January 9, 2026. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Accessed January 9, 2026. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Published November 23, 2016. Accessed January 9, 2026. [Link]

-

Organic Chemistry, 8th Edition. 13.10 INTERPRETATION OF IR SPECTRA. Accessed January 9, 2026. [Link]

-

University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Accessed January 9, 2026. [Link]

-

Canadian Science Publishing. The Mass Spectrometry of para-Substituted Benzyl Nitrates. Accessed January 9, 2026. [Link]

-

ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Accessed January 9, 2026. [Link]

-

Supporting Information. Accessed January 9, 2026. [Link]

-

NIST WebBook. 3,5-Dimethoxybenzaldehyde. National Institute of Standards and Technology. Accessed January 9, 2026. [Link]

-

PubChemLite. This compound (C21H18O3). Accessed January 9, 2026. [Link]

-

NIST WebBook. 3,5-Dimethoxybenzaldehyde. National Institute of Standards and Technology. Accessed January 9, 2026. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Accessed January 9, 2026. [Link]

-

PubChem. 3,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. Accessed January 9, 2026. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Accessed January 9, 2026. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0032058). Accessed January 9, 2026. [Link]

-

NIST WebBook. 3,5-Dibromosalicylaldehyde. National Institute of Standards and Technology. Accessed January 9, 2026. [Link]

-

NIST WebBook. Benzaldehyde. National Institute of Standards and Technology. Accessed January 9, 2026. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Spectroscopic Analysis of 3,5-Dibenzyloxybenzaldehyde: A Guide to ¹H and ¹³C NMR Interpretation

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 3,5-dibenzyloxybenzaldehyde, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal relationships between molecular structure and spectral features. It offers field-proven insights into experimental design, data interpretation, and spectral assignment, grounded in authoritative spectroscopic principles.

Introduction: The Role of NMR in Structural Verification

In the synthesis of complex molecules, confirmation of structure at each step is paramount. This compound serves as a valuable building block, and its purity and structural integrity must be rigorously verified. NMR spectroscopy provides unparalleled detail regarding the chemical environment of each hydrogen and carbon atom, making it the gold standard for this purpose. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, explaining the origin of each signal based on fundamental principles such as chemical equivalence, shielding/deshielding effects, and spin-spin coupling.

Molecular Structure and Symmetry Analysis

A foundational understanding of molecular structure is a prerequisite for accurate spectral prediction and interpretation. This compound (C₂₁H₁₈O₃) possesses a distinct plane of symmetry that bisects the aldehyde group and the C1-C4 axis of the central aromatic ring. This symmetry element renders several proton and carbon environments chemically equivalent, which significantly simplifies the resulting NMR spectra.

The key structural features influencing the NMR spectra are:

-

An Aldehyde Group (-CHO): The carbonyl (C=O) and its attached proton are highly characteristic.

-

A Central 1,3,5-Trisubstituted Benzene Ring: The substitution pattern dictates the chemical shifts and coupling of the remaining aromatic protons.

-

Two Benzyloxy Groups (-OCH₂Ph): These introduce benzylic methylene protons and a second set of aromatic rings.

The inherent symmetry means we expect to see fewer signals than the total number of protons or carbons would suggest. For instance, the two benzyloxy groups are identical, and within the central ring, the protons at positions 2 and 6 are equivalent.

Diagram 1: Molecular Structure and Key NMR Environments

A schematic of this compound with key proton groups labeled.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is critically dependent on meticulous sample preparation and proper instrument setup. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is effective for nonpolar organic compounds.[1] Ensure the solvent does not have signals that would overlap with analyte peaks.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a homogenous solution free of particulates.[1][3]

-

Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4.0 to 5.0 cm.[1][2][3]

-

Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[1]

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the spectrometer's autosampler or magnet.

-

Locking: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field over time.[1]

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks.[1]

-

Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.[1]

-

Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. Set appropriate parameters such as spectral width, number of scans, and relaxation delay.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Causality of Chemical Shifts

-

Aldehyde Proton (Hₐ): This proton is the most deshielded in the molecule, appearing far downfield. This is due to two primary effects: the strong electron-withdrawing nature of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) group.[4][5] The magnetic field induced by the π-electrons in the carbonyl bond reinforces the external magnetic field in the region of the aldehyde proton, causing a significant downfield shift.[6][7][8]

-

Aromatic Protons (Hₚ, H𝒸, Hₑ): Protons directly attached to an aromatic ring typically resonate between 6.5-8.0 ppm.[9][10] This downfield position is a result of the ring current effect, where the delocalized π-electrons circulate and generate an induced magnetic field that deshields the protons on the ring's periphery.[9][11][12]

-

Benzylic Methylene Protons (Hₒ): The -CH₂- protons are adjacent to both an oxygen atom and an aromatic ring. The electronegative oxygen atom deshields these protons, shifting them downfield.

Spectral Data and Interpretation

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| Hₐ | ~9.89 | 1H | Singlet (s) | Aldehyde (-CHO) | Highly deshielded by the anisotropic and inductive effects of the carbonyl group.[4][5][13] No adjacent protons to couple with. |

| Hₚ | ~7.45 - 7.30 | 10H | Multiplet (m) | Phenyl (-OCH₂Ph ) | Protons on the terminal phenyl rings. The overlapping signals create a complex multiplet. |

| H𝒸 | ~7.05 | 2H | Doublet (d) | Central Ring (H-2, H-6) | Protons ortho to the aldehyde group. They are coupled to the proton at C-4. |

| Hₑ | ~6.85 | 1H | Triplet (t) | Central Ring (H-4) | Proton para to the aldehyde group. It is coupled to the two equivalent protons at C-2 and C-6. |

| Hₒ | ~5.09 | 4H | Singlet (s) | Methylene (-OCH₂ Ph) | Benzylic protons deshielded by the adjacent oxygen. Appears as a singlet as there are no vicinal protons. |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. The chemical shifts are highly sensitive to the carbon's electronic environment.

Causality of Chemical Shifts

-

Carbonyl Carbon (C=O): Similar to the aldehyde proton, the carbonyl carbon is extremely deshielded and appears furthest downfield, typically in the 190-200 ppm range.[14][15] This is a direct result of the polarization of the C=O bond, which leaves the carbon atom electron-deficient.[16]

-

Aromatic Carbons: Aromatic carbons generally resonate between 110-160 ppm.[9][10] Carbons directly attached to electronegative atoms (like oxygen) are shifted further downfield (ipso-carbons).

-

Benzylic Carbon (-CH₂-): The benzylic carbon appears in the aliphatic region but is shifted downfield relative to a simple alkane due to the attachment of the electronegative oxygen atom.

Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.1 | Aldehyde (C HO) | The carbonyl carbon is the most deshielded carbon due to the direct attachment of an electronegative oxygen.[14][15] |

| ~160.0 | Central Ring (C -3, C -5) | Aromatic carbons directly bonded to the oxygen of the ether linkages (ipso-carbons), causing significant deshielding. |

| ~138.4 | Central Ring (C -1) | The ipso-carbon to which the aldehyde group is attached. |

| ~136.2 | Phenyl Rings (ipso-C ) | The ipso-carbons of the terminal phenyl rings, attached to the methylene groups. |

| ~128.8 | Phenyl Rings (C H) | Aromatic CH carbons of the terminal phenyl rings. |

| ~128.4 | Phenyl Rings (C H) | Aromatic CH carbons of the terminal phenyl rings. |

| ~127.7 | Phenyl Rings (C H) | Aromatic CH carbons of the terminal phenyl rings. |

| ~108.5 | Central Ring (C -2, C -6) | Aromatic CH carbons ortho to the aldehyde group. |

| ~108.1 | Central Ring (C -4) | Aromatic CH carbon para to the aldehyde group. |

| ~70.6 | Methylene (-OCH₂ Ph) | The benzylic carbon, deshielded by the attached oxygen atom. |

Note: Data compiled from typical values and spectral databases.[17] Exact shifts are solvent-dependent.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly diagnostic and, when interpreted correctly, provide unequivocal confirmation of its structure. The key identifying features include the characteristic downfield aldehyde proton signal near δ 9.9 ppm, the benzylic methylene singlet at δ 5.1 ppm, and the highly deshielded carbonyl carbon signal around δ 192 ppm. The symmetry of the molecule is clearly reflected in the number and integration of the signals. This guide serves as a robust framework for researchers to confidently assign the structure of this and related molecules, ensuring the integrity of their scientific endeavors.

References

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.

- PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.

- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.

- University College London. (n.d.). Sample Preparation.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Scribd. (n.d.). NMR Spectroscopy: Chemical Shifts & Coupling.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- University of Leicester. (n.d.). NMR Sample Preparation Guidelines.

- University College London. (n.d.). Chemical shifts.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.

- ARKAT USA. (n.d.). The use of carbonyl group anisotropy effect in determination of the relative configuration of carbapenams.

- Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Canadian Science Publishing. (n.d.). THE MAGNETIC ANISOTROPY OF THE CARBONYL BOND. Retrieved from Canadian Science Publishing website.

- Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.

- Royal Society of Chemistry. (n.d.). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives.

- Supporting Information. (n.d.). Supporting Information for a chemical communication.

- Supporting Information. (n.d.). Supporting Information for a New Journal of Chemistry article.

- ACS Publications. (1995). Carbonyl Carbon Chemical Shift Tensors for a Typical Aryl Aldehyde and Formaldehyde.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 3,4-Dibenzyloxybenzaldehyde(5447-02-9) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115).

- Wiley Spectra Lab. (n.d.). Benzaldehyde, 3,5-dibromo-4-(3-methylbenzyloxy)-.

- PubChemLite. (n.d.). This compound (C21H18O3).

- ResearchGate. (n.d.). Selected portion of the 1 H NMR spectra of benzaldehyde-glycerol.

- ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes.

- NIST WebBook. (n.d.). 3,5-Dimethoxybenzaldehyde.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. organomation.com [organomation.com]

- 4. organicchemistryguide.com [organicchemistryguide.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C21H18O3 | CID 561351 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3,5-Dibenzyloxybenzaldehyde in Common Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dibenzyloxybenzaldehyde (CAS: 14615-72-6), a key intermediate in various synthetic applications. Due to the limited availability of quantitative solubility data in public literature, this document synthesizes qualitative information from chemical data sheets with predictive analysis based on the compound's molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise, application-specific data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a robust understanding of this compound's behavior in various solvent systems for process development, reaction optimization, and formulation design.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a central benzaldehyde core with two benzyloxy groups at the 3 and 5 positions. Its significant molecular weight and structural complexity make it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] A thorough understanding of its solubility is a critical first step in its practical application, directly influencing reaction kinetics, purification strategies (such as recrystallization), and the formulation of final products.

The molecular structure, dominated by two large, nonpolar benzyl groups and a phenyl ring, is punctuated by the polar ether linkages and the carbonyl group of the aldehyde. This duality governs its interaction with solvents, suggesting limited aqueous solubility and a preference for organic media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14615-72-6 | [1] |

| Molecular Formula | C₂₁H₁₈O₃ | [2] |

| Molecular Weight | 318.37 g/mol | |

| Appearance | White to brown solid/powder | [1] |

| Melting Point | 78-80 °C (lit.) | [1] |

| IUPAC Name | 3,5-bis(phenylmethoxy)benzaldehyde | [2] |

Solubility Profile and Solvent Selection Rationale

Precise quantitative solubility data for this compound is not widely published. The following table consolidates available qualitative data and provides expert-driven predictions based on chemical principles and data from structurally analogous compounds.[3][4] The overarching principle of "like dissolves like" is the primary guide; the large nonpolar surface area from the aromatic rings suggests solubility in nonpolar and moderately polar solvents, while the polar functional groups allow for some interaction with polar aprotic solvents.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Reported / Expected Solubility | Rationale & Citation |

| Chloroform (CHCl₃) | Polar Aprotic | Sparingly Soluble | Reported by chemical suppliers.[1] The polarity is sufficient to interact with the carbonyl and ethers, while the organic nature accommodates the aromatic rings. |

| Methanol (CH₃OH) | Polar Protic | Slightly Soluble | Reported by chemical suppliers.[1] The hydrogen-bonding capability of methanol is less effective given the compound's lack of H-bond donors and large nonpolar structure. |

| Acetone (C₃H₆O) | Polar Aprotic | Expected to be Soluble | A common solvent for aromatic aldehydes.[4] Its polarity effectively solvates the carbonyl group. |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Expected to be Sparingly Soluble | Structurally similar compounds show slight solubility.[3] Offers a balance of polarity and nonpolar character. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | A strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[5] |

| Toluene (C₇H₈) | Nonpolar | Expected to be Soluble | The aromatic nature of toluene facilitates favorable π-π stacking interactions with the benzene rings of the solute. |

| Hexane / Heptane | Nonpolar | Expected to have Low Solubility | These aliphatic hydrocarbons lack the polarity and aromaticity to effectively solvate the molecule. |

| Water (H₂O) | Polar Protic | Expected to be Insoluble | The large hydrophobic structure of the molecule prevents significant interaction with the water's hydrogen-bond network.[6] |

Expert Insight: The terms "Slightly Soluble" and "Sparingly Soluble" indicate that while dissolution occurs, a significant amount of solvent is required. For applications requiring high concentrations, solvents like DMSO or Acetone should be prioritized for initial screening. For purification by recrystallization, a solvent pair, such as Toluene/Hexane or Acetone/Water, may prove effective. Experimental verification remains paramount.

Experimental Protocol for Gravimetric Solubility Determination

To overcome the lack of quantitative data, the following protocol details a robust and reliable gravimetric method for determining the solubility of this compound in a solvent of interest at a specific temperature. This method is a self-validating system when followed precisely.

Principle

A saturated solution is created by agitating an excess of the solute in a known volume of solvent at a constant temperature until equilibrium is reached. A known aliquot of the clear, saturated supernatant is then isolated, the solvent is completely evaporated, and the mass of the remaining solute is measured to calculate the solubility.

Materials and Equipment

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature orbital shaker or stirring plate with temperature control

-

Centrifuge

-

Calibrated positive displacement or glass pipettes

-

Scintillation vials or other sealable glass vials

-

Vacuum oven or a gentle stream of inert gas (e.g., Nitrogen) for evaporation

Step-by-Step Methodology

-

Preparation:

-

Label and weigh a clean, dry glass vial on an analytical balance. Record this "empty vial weight."

-

Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the selected solvent to the vial.

-

-

Creation of Saturated Solution:

-

Add an excess amount of this compound to the solvent.

-

Causality: The presence of undissolved solid is a mandatory visual confirmation that the solution has reached its saturation point at the given temperature.[5]

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the constant temperature shaker (e.g., 25 °C) and agitate for 24-48 hours.

-

Causality: This extended equilibration period is crucial for the system to achieve thermodynamic equilibrium, a state where the rate of dissolution equals the rate of precipitation. Shorter times may result in an undersaturated solution and an inaccurate, lower solubility value.

-

-

Phase Separation:

-

After equilibration, let the vial stand in a temperature-controlled rack for 1-2 hours to allow larger particles to settle.

-

Centrifuge the vial (e.g., at 3000 rpm for 15 minutes) to pellet all remaining undissolved solid.

-

Causality: This step is a critical control point. Effective separation ensures that the supernatant is free of any solid particulates, which would otherwise be weighed in the final step and lead to an erroneously high solubility measurement.

-

-

Aliquot Transfer:

-

Label and pre-weigh a second clean, dry "drying vial." Record its mass.

-

Carefully and slowly withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant without disturbing the solid pellet.

-

Transfer this aliquot to the pre-weighed drying vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the drying vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C, well below the solute's melting point) until all solvent has evaporated and the dried solute remains. Alternatively, use a gentle stream of nitrogen.

-

Causality: Complete removal of the solvent is essential for accurate measurement. The final weight should be stable over subsequent measurements.

-

-

Final Quantification:

-

Allow the drying vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on the analytical balance. Record this "final weight."

-

-

Calculation:

-

Calculate the mass of the dissolved solute:

-

Mass of Solute (mg) = Final Weight (mg) - Drying Vial Weight (mg)

-

-

Calculate the solubility:

-